molecular formula C15H15N5OS B5650754 5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5650754
M. Wt: 313.4 g/mol
InChI Key: AIUBTAJENKLOPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[4,5-c]pyridine derivatives typically involves reactions of certain pyrazole and pyridine components with various active methylene compounds. For instance, in a study by Rateb (2014), 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine reacted with different active methylene compounds to afford derivatives like pyridopyrazolopyrimidines and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridines (Rateb, 2014).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives often includes a combination of different heterocyclic systems, which can be tailored by varying the synthetic route. For example, Liang et al. (2006) synthesized unusual fused tetraheterocyclic compounds consisting of thiopyran, thiophene, pyridine, and imidazole or pyrimidine cores, indicating the structural versatility of these compounds (Liang, Zhang, Tan, & Liu, 2006).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridine derivatives are known for their reactivity in various chemical reactions. For instance, Cao et al. (2014) developed a transition-metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines, showcasing the molecule's capacity for forming multiple bonds under certain conditions (Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their structural components. For instance, the study by Sagar et al. (2017) on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines provides insights into how molecular conformations can affect physical properties like melting points and solubility (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Chemical Properties Analysis

The chemical properties of imidazo[4,5-c]pyridine derivatives, such as their reactivity, electron-donating or withdrawing characteristics, and stability, can be significantly varied. For example, the synthesis and characterization of new pyridines from 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile by Elewa et al. (2021) demonstrate the diverse chemical reactivity of these compounds (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

properties

IUPAC Name

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-19-13(7-11(18-19)14-3-2-6-22-14)15(21)20-5-4-10-12(8-20)17-9-16-10/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUBTAJENKLOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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